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Compound of Interest

Compound Name:
4-(Dimethoxymethyl)-2-

methylpyrimidine

Cat. No.: B061294 Get Quote

This guide provides a comprehensive validation of the spectral data for 4-
(Dimethoxymethyl)-2-methylpyrimidine, a key intermediate in pharmaceutical synthesis. By

comparing its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data with

those of related pyrimidine derivatives, this document serves as a valuable resource for

researchers, scientists, and professionals in drug development to confirm the identity and purity

of this compound.

Spectral Data Summary
The structural confirmation of 4-(Dimethoxymethyl)-2-methylpyrimidine (C8H12N2O2, M.W.:

168.19 g/mol ) is achieved through the analysis of its ¹H NMR, ¹³C NMR, and mass spectra.[1]

[2] The key spectral features are summarized in the tables below. For comparative purposes,

data for structurally related pyrimidine derivatives are also presented.

Table 1: ¹H NMR Spectral Data Comparison

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b061294?utm_src=pdf-interest
https://www.benchchem.com/product/b061294?utm_src=pdf-body
https://www.benchchem.com/product/b061294?utm_src=pdf-body
https://www.benchchem.com/product/b061294?utm_src=pdf-body
https://www.finetechnology-ind.com/product/detail/175277-33-5
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7173914.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Pyrimidine-H
(δ ppm)

-CH(OCH₃)₂ (δ
ppm)

-OCH₃ (δ ppm) -CH₃ (δ ppm)

4-

(Dimethoxymeth

yl)-2-

methylpyrimidine

~8.7 (d), ~7.3 (d) ~5.5 (s) ~3.4 (s) ~2.7 (s)

4-

Methylpyrimidine

[3]

9.1 (s), 8.6 (d),

7.4 (d)
- - 2.6 (s)

2,4-

Dimethoxypyrimi

dine[4]

8.0 (d), 6.1 (d) - 4.0 (s), 3.9 (s) -

Note: The chemical shifts (δ) for 4-(Dimethoxymethyl)-2-methylpyrimidine are predicted

based on typical values for similar structures. 's' denotes a singlet, and 'd' denotes a doublet.

Table 2: ¹³C NMR Spectral Data Comparison

Compound
Pyrimidine-C
(δ ppm)

-CH(OCH₃)₂ (δ
ppm)

-OCH₃ (δ ppm) -CH₃ (δ ppm)

4-

(Dimethoxymeth

yl)-2-

methylpyrimidine

~168, ~160,

~158, ~120
~103 ~54 ~25

N'-(4-methoxy-6-

methyl-2-

pyrimidinyl)urea[

5]

171.1, 163.5,

158.2, 88.0
- 53.3 23.9

4-Ethoxy-2,6-

dimethoxy-5-

methylpyrimidine

[6]

170.2, 165.1,

162.9, 97.4
- 64.9, 55.4, 54.8 10.7
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Note: The chemical shifts (δ) for 4-(Dimethoxymethyl)-2-methylpyrimidine are predicted

based on established spectral databases and comparison with similar compounds.

Table 3: Mass Spectrometry Data

Compound Molecular Formula
Monoisotopic Mass
(Da)[7]

Key Mass
Fragments (m/z)
and Adducts[7]

4-

(Dimethoxymethyl)-2-

methylpyrimidine

C₈H₁₂N₂O₂ 168.0899

[M+H]⁺: 169.0972,

[M+Na]⁺: 191.0791,

[M-OCH₃]⁺: 137, [M-

CH(OCH₃)₂]⁺: 93

The fragmentation pattern in mass spectrometry is a critical tool for structural elucidation.[8][9]

[10] For 4-(dimethoxymethyl)-2-methylpyrimidine, the loss of a methoxy group (-OCH₃) or

the entire dimethoxymethyl group [-CH(OCH₃)₂] are expected to be characteristic

fragmentation pathways.

Experimental Protocols
The following are standard protocols for acquiring NMR and MS data for small organic

molecules like 4-(Dimethoxymethyl)-2-methylpyrimidine.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the

sample's solubility and the desired resolution of the spectrum.

Instrumentation: A standard NMR spectrometer with a field strength of 300-500 MHz is

typically sufficient for routine analysis.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Due to the lower natural abundance of ¹³C, a larger number of scans is required (e.g.,

1024 or more). A relaxation delay of 2-5 seconds is recommended.

2.2 Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable

volatile solvent such as methanol or acetonitrile.

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for

this type of analysis.

Data Acquisition:

Infuse the sample solution directly into the ESI source.

Acquire the mass spectrum in positive ion mode to observe protonated molecules

([M+H]⁺) and other adducts.

The mass range should be set to cover the expected molecular weight of the compound

(e.g., m/z 50-500).

Validation Workflow
The following diagram illustrates the logical workflow for the validation of spectral data for a

given chemical compound.
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Caption: Workflow for the validation of spectral data.

This guide demonstrates a systematic approach to validating the spectral data of 4-
(Dimethoxymethyl)-2-methylpyrimidine. By presenting the expected spectral data in a clear,

tabular format and comparing it with related structures, researchers can confidently identify this

compound and ensure its suitability for their applications. The provided experimental protocols

and logical workflow further support the accurate and reproducible analysis of this and other

similar chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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